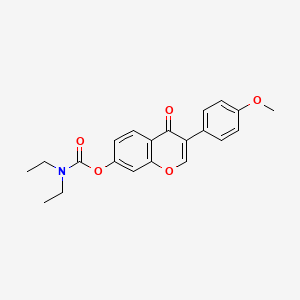
3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl diethylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of chromen-7-yl diethylcarbamate, with a methoxyphenyl group attached. Chromenes are a class of organic compounds with a three-ring structure, and they are often used in medicinal chemistry due to their diverse biological activities .
Synthesis Analysis
While the specific synthesis process for this compound isn’t available, similar compounds are often synthesized using a linker mode approach under reflux condition . The structure of these compounds is usually established by spectroscopic analysis including UV-Vis, FT-IR, HRMS, 1D, and 2D NMR .Molecular Structure Analysis
The molecular structure of similar compounds is often analyzed using techniques like X-ray diffraction (XRD), which provides information about the geometric parameters of the molecule .Aplicaciones Científicas De Investigación
Antibacterial Effects and Synthesized New Derivatives
Research has demonstrated the synthesis of derivatives related to 4-hydroxy-chromen-2-one, which exhibit significant antibacterial activity. The study synthesized compounds and tested their bacteriostatic and bactericidal activity against strains such as Staphylococcus aureus, E. coli, and Bacillus cereus. These compounds, including analogs of the mentioned chromen derivative, were characterized using advanced analytical methods, underscoring their potential in developing new antibacterial agents (Behrami & Dobroshi, 2019).
Synthesis and Characterization for Catalytic Applications
A study on the synthesis and characterization of novel polystyrene-supported catalysts detailed their use in the Michael addition for synthesizing Warfarin and its analogues. This process involves compounds structurally related to the specified chromen derivative, showcasing the compound's utility in facilitating environmentally friendly catalytic reactions, which are crucial for synthesizing medically important compounds (Alonzi et al., 2014).
Antimicrobial Activity and Molecular Modeling
Another significant application involves the synthesis of novel chromen derivatives displaying antimicrobial activity. The study synthesized a series of compounds, tested their in vitro antimicrobial effectiveness, and compared them with standards. Further, molecular docking studies were conducted to understand the interaction with biological targets, highlighting the chromen derivative's role in developing new antimicrobial agents (Mandala et al., 2013).
Synthesis of Aromatic Carbamates Derivatives
The condensation reactions involving chromene derivatives have been explored to synthesize aromatic carbamates with potential biological activities. These synthetic pathways provide valuable insights into the versatility of chromen derivatives as precursors for various pharmacologically active compounds, demonstrating their broad applicability in medicinal chemistry (Velikorodov et al., 2014).
Direcciones Futuras
Propiedades
IUPAC Name |
[3-(4-methoxyphenyl)-4-oxochromen-7-yl] N,N-diethylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5/c1-4-22(5-2)21(24)27-16-10-11-17-19(12-16)26-13-18(20(17)23)14-6-8-15(25-3)9-7-14/h6-13H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMOATXHMHJIGGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-bromo-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2935675.png)
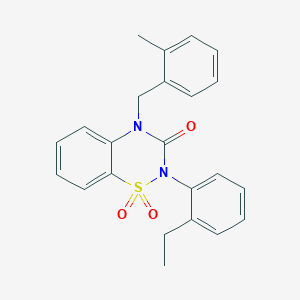
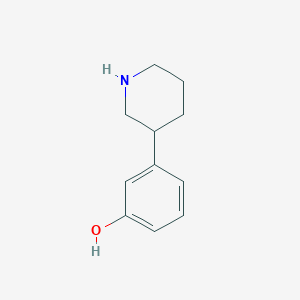
![2-[2-Oxo-2-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one](/img/structure/B2935683.png)
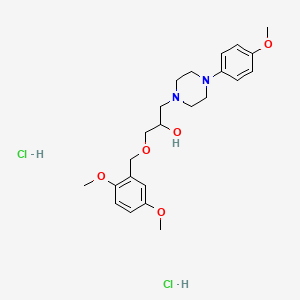
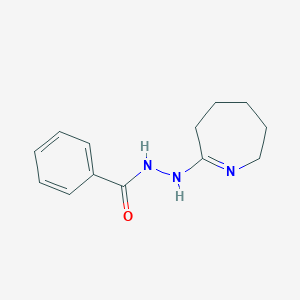
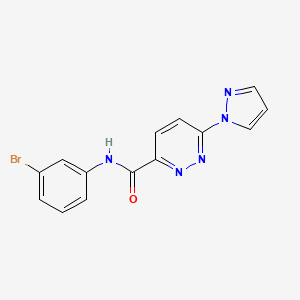
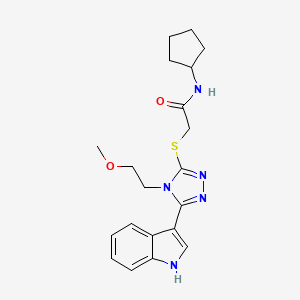

![7-[2-(1,3-benzoxazol-2-ylsulfanyl)ethyl]-8-(2-ethylpiperidin-1-yl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2935692.png)
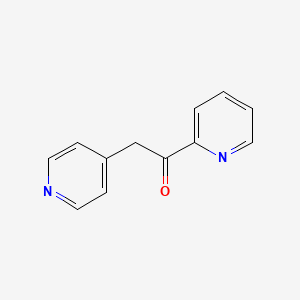
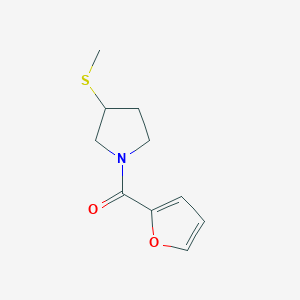
![N-(6-acetamidobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide](/img/structure/B2935696.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2935697.png)
